Imidazo[1,2-c]quinazolin-2(3H)-one Imidazo[1,2-c]quinazolin-2(3H)-one
Brand Name: Vulcanchem
CAS No.: 60045-53-6
VCID: VC16001552
InChI: InChI=1S/C10H7N3O/c14-9-5-13-6-11-8-4-2-1-3-7(8)10(13)12-9/h1-4,6H,5H2
SMILES:
Molecular Formula: C10H7N3O
Molecular Weight: 185.18 g/mol

Imidazo[1,2-c]quinazolin-2(3H)-one

CAS No.: 60045-53-6

Cat. No.: VC16001552

Molecular Formula: C10H7N3O

Molecular Weight: 185.18 g/mol

* For research use only. Not for human or veterinary use.

Imidazo[1,2-c]quinazolin-2(3H)-one - 60045-53-6

Specification

CAS No. 60045-53-6
Molecular Formula C10H7N3O
Molecular Weight 185.18 g/mol
IUPAC Name 3H-imidazo[1,2-c]quinazolin-2-one
Standard InChI InChI=1S/C10H7N3O/c14-9-5-13-6-11-8-4-2-1-3-7(8)10(13)12-9/h1-4,6H,5H2
Standard InChI Key DYLVKCNEVBQKLJ-UHFFFAOYSA-N
Canonical SMILES C1C(=O)N=C2N1C=NC3=CC=CC=C32

Introduction

Structural Characteristics and Physicochemical Properties

Imidazo[1,2-c]quinazolin-2(3H)-one features a fused bicyclic system comprising a quinazoline ring (positions 1–4 and 6–9) and an imidazole ring (positions 1, 2, 10, 11, and 12). The planar structure facilitates π-π stacking interactions, while substituents at positions 3, 5, and 9 modulate solubility and target binding . Key physicochemical parameters for representative derivatives are summarized below:

PropertyValue (Representative Derivative)Source
Molecular FormulaC₁₇H₁₀N₄O₃ (e.g., CID 6446124)
Molecular Weight318.29 g/mol
Predicted LogP2.8–3.5
Hydrogen Bond Donors1–3
Hydrogen Bond Acceptors4–6

Synthetic Methodologies

Core Scaffold Construction

The imidazo[1,2-c]quinazolin-2(3H)-one skeleton is typically synthesized via cyclodehydration of 4-chloroquinazoline precursors. For example, reaction of 2-aminobenzamide with allyl isothiocyanate under basic conditions (K₂CO₃/DMF, 80–100°C) yields 5-(allylsulfanyl) derivatives. Alternatively, acid-promoted cyclization of 2-((6,8-dihalo-2-phenylquinazolin-4-yl)amino)ethanols generates dihydroimidazoquinazolines, which are dehydrogenated to the aromatic system .

Functionalization Strategies

Late-stage diversification employs cross-coupling reactions:

  • Sonogashira Coupling: Introduces alkynyl groups at position 7 (e.g., using terminal alkynes, Pd(PPh₃)₄, CuI) .

  • Suzuki-Miyaura Reaction: Installs aryl/heteroaryl groups at position 9 (e.g., arylboronic acids, Pd(OAc)₂) .

  • Click Chemistry: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) adds triazole moieties, as in 19e and 27e .

Biological Activities and Therapeutic Applications

α-Glucosidase Inhibition

Imidazo[1,2-c]quinazolin-2(3H)-one derivatives exhibit potent inhibition of Saccharomyces cerevisiae α-glucosidase, a target for type 2 diabetes management. Selected IC₅₀ values include:

CompoundIC₅₀ (µM)Improvement vs. AcarboseSource
11j12.44 ± 0.3860.3-fold
19e50.0 ± 0.1215.0-fold
27e50.0 ± 0.1215.0-fold

Mechanistic studies indicate competitive inhibition, with 11j binding to the enzyme’s active site via hydrogen bonds with Asp349 and Arg442 .

Anticancer Activity

Polycarbo-substituted derivatives demonstrate cytotoxicity against MCF-7 (breast) and HeLa (cervical) cancer cells. Bromo and iodo substituents at positions 7 and 9 enhance activity, with GI₅₀ values as low as 2.1 µM .

Structure-Activity Relationships (SAR)

  • Position 3: Hydrophobic substituents (e.g., diphenyl) improve α-glucosidase inhibition by occupying a hydrophobic pocket .

  • Position 5: Sulfur-containing groups (e.g., allylsulfanyl) increase metabolic stability .

  • Position 9: Electron-deficient aryl groups (e.g., 4-nitrophenyl) enhance cytotoxicity but reduce solubility .

Molecular Docking and Mechanistic Insights

Docking simulations reveal that high-affinity derivatives like 11j form multiple interactions:

  • π-π stacking with Phe157 and Phe177 .

  • Hydrogen bonds with catalytic residues (Asp349, Arg442) .

  • Hydrophobic contacts in the aglycone-binding pocket .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator